molecular formula C20H21FN2O B155561 (R)-(-)-citalopram CAS No. 128196-02-1

(R)-(-)-citalopram

Cat. No. B155561
Key on ui cas rn: 128196-02-1
M. Wt: 324.4 g/mol
InChI Key: WSEQXVZVJXJVFP-HXUWFJFHSA-N
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Patent
US06977306B2

Procedure details

Citalopram base (167 g) was dissolved in acetone (837 ml). Thereto was blown in a hydrobromic acid gas at 15° C.-40° C. to make the pH of the solution 3. When about 1/2 of the hydrobromic acid gas was blown in, crystals began to precipitate. The reaction mixture was stirred at 25° C.-35° C. for 1 hour, and at 0° C.-5° C. for 1 hour. The resulting crystals were filtered, washed with cold acetone (167 ml) and dried in vacuo at 50° C.-70° C. (5 Torr-30 Torr) for 3 hours to give citalopram hydrobromide crystals (162 g). The crystals had an HPLC purity of 97.3% (254 nm).
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
837 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][C:7]1([C:18]2[CH:19]=[CH:20][C:21]([F:24])=[CH:22][CH:23]=2)[O:15][CH2:14][C:13]2[CH:12]=[C:11]([C:16]#[N:17])[CH:10]=[CH:9][C:8]1=2)[CH3:3].[BrH:25]>CC(C)=O>[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][C:7]1([C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)[O:15][CH2:14][C:13]2[CH:12]=[C:11]([C:16]#[N:17])[CH:10]=[CH:9][C:8]1=2)[CH3:3].[BrH:25] |f:3.4|

Inputs

Step One
Name
Quantity
167 g
Type
reactant
Smiles
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F
Name
Quantity
837 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
solution 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C.-35° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate
WAIT
Type
WAIT
Details
at 0° C.-5° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered
WASH
Type
WASH
Details
washed with cold acetone (167 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.-70° C. (5 Torr-30 Torr) for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F.Br
Measurements
Type Value Analysis
AMOUNT: MASS 162 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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